5-(3-nitrophenyl)-N-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-(3-nitrophenyl)-N-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The molecule also contains phenyl groups and a nitro group, which are common in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction . This technique can provide detailed information about the arrangement of atoms in the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of techniques. For example, its density, boiling point, vapor pressure, and other properties could be determined experimentally .
Scientific Research Applications
Antimicrobial Applications
Pyrazoline derivatives, including those similar to the specified compound, have been synthesized and evaluated for their antimicrobial potential. These compounds have demonstrated significant activity against various bacterial and fungal strains, making them promising candidates for the development of new antimicrobial agents. For instance, certain derivatives showed notable bactericidal activity against E. coli and P. vulgaris, highlighting their potential in addressing bacterial infections (Liu Xin-hua et al., 2007).
Corrosion Inhibition
Pyrazoline derivatives have also been identified as effective corrosion inhibitors for mild steel in acidic environments, important for industrial applications like pickling processes. These compounds adsorb on the metal surface, forming a protective layer that significantly reduces corrosion rates. Experimental and theoretical studies have supported their efficiency, with some derivatives exhibiting up to 98.8% inhibition efficiency. This demonstrates their potential in extending the lifespan of metal structures and components in corrosive environments (P. Dohare et al., 2017).
Material Science
In the field of materials science, pyrazoline derivatives have been synthesized and characterized for their structural and electronic properties. These compounds have been studied using various spectroscopic techniques and computational methods to understand their molecular structure, stability, and interactions. Such investigations are crucial for designing materials with desired properties for specific applications, including optoelectronics and molecular electronics (Ö. Tamer et al., 2015).
properties
IUPAC Name |
5-(4-methylphenyl)-3-(3-nitrophenyl)-N-phenyl-3,4-dihydropyrazole-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c1-16-10-12-17(13-11-16)21-15-22(18-6-5-9-20(14-18)27(28)29)26(25-21)23(30)24-19-7-3-2-4-8-19/h2-14,22H,15H2,1H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGWRQDWWDGWKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=S)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-nitrophenyl)-N-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.